9,10,16-Trihydroxyhexadecanoic acid

Description

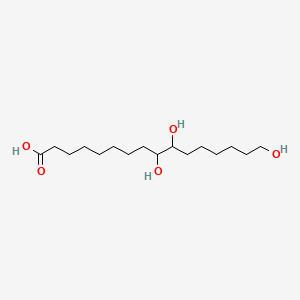

Structure

3D Structure

Properties

IUPAC Name |

9,10,16-trihydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHUJCGAYMDLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862139 | |

| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | DL-erythro-Aleuritic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6949-98-0, 533-87-9 | |

| Record name | Aleuritolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6949-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10,16-trihydroxyhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9,10,16-Trihydroxyhexadecanoic Acid: A Technical Guide to Its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 9,10,16-Trihydroxyhexadecanoic acid, a polyhydroxy fatty acid of interest in various industrial and scientific fields. The document details its primary natural source, quantitative data on its prevalence, and detailed experimental protocols for its extraction and purification.

Natural Sources and Quantitative Data

This compound, commonly known as aleuritic acid, is predominantly found in nature as a major constituent of shellac.[1][2][3] Shellac is a natural resin secreted by the female lac bug (Kerria lacca) on various host trees. Aleuritic acid is a key aliphatic component of the complex biopolymer that constitutes shellac.

The concentration of this compound in shellac and its crude forms, such as seedlac, is significant, making it a viable source for industrial extraction. The quantitative data from various sources are summarized in the table below.

| Natural Source | Form | Concentration of this compound (% w/w) | Reference |

| Lac Resin | Shellac | ~35% | [1][2] |

| Lac Resin | Shellac | ~35-40% | [3] |

| Lac Resin | Seedlac | ~30% | [4] |

| Lac Resin | Dewaxed Shellac | Up to 28.7% (yield) | [4] |

Experimental Protocols

The primary method for isolating this compound from its natural source, shellac or seedlac, is through alkaline hydrolysis, also known as saponification. This process cleaves the ester bonds within the lac resin, liberating the constituent acids as their corresponding salts.

Extraction of this compound from Seedlac

This protocol is a consolidated method based on procedures outlined in the scientific literature.[4][5][6]

Materials:

-

Seedlac

-

Sodium hydroxide (B78521) (NaOH)

-

Sulphuric acid (H₂SO₄)

-

Sodium chloride (NaCl)

-

Activated carbon

-

Ethanol (B145695) or Methanol

-

Distilled water

-

Filtration apparatus (e.g., Buchner funnel)

-

Heating and stirring equipment

Procedure:

-

Saponification:

-

Prepare a 20% (w/v) aqueous solution of sodium hydroxide.

-

For every 100 g of powdered seedlac, add 100 ml of the 20% NaOH solution.

-

Heat the mixture to between 70°C and 110°C with constant stirring and boil until the lac is completely saponified.[5] The reaction time can be as short as 20-30 minutes.[5]

-

Allow the saponified mixture to stand at room temperature for at least 14-24 hours to facilitate the crystallization of sodium aleuritate.[4][5]

-

-

Isolation of Sodium Aleuritate:

-

Add a saturated sodium chloride solution to the mixture to salt out the sodium aleuritate.

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected residue with a 25% NaCl solution to remove excess alkali.[4]

-

-

Acidification:

-

Purification:

-

Filter the precipitated crude this compound.

-

For further purification, recrystallization is performed. Dissolve the crude acid in a minimal amount of a suitable solvent, such as aqueous ethanol (e.g., 20-40% v/v) or ethyl acetate.[5][7]

-

Add activated carbon to the solution and heat to decolorize.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling (e.g., 0-5°C) to promote crystallization.

-

Collect the purified crystals by filtration and dry them under vacuum.

-

High-Performance Liquid Chromatography (HPLC) Analysis

For quantitative analysis and purity assessment of the extracted this compound, the following HPLC method can be employed.

Instrumentation:

-

HPLC system with a differential refractive index detector (RID)

-

C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5µm)

Chromatographic Conditions:

-

Mobile Phase: Methanol and water (60:40) containing 0.1% trifluoroacetic acid

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

-

Detection: Differential Refractive Index (RID)

Signaling Pathways and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways directly modulated by this compound. Its primary applications are in the synthesis of fragrances and polymers.[8]

However, some evidence suggests potential for biological activity. It has been proposed as a substitute for alpha-hydroxy acids in cosmetic formulations for skin care.[9] There are also indications of potential anti-inflammatory properties, with one source suggesting it may inhibit the production of pro-inflammatory cytokines in vitro, although the underlying mechanism was not elucidated.

For illustrative purposes, a hypothetical signaling pathway diagram is presented below. This diagram is based on the known anti-inflammatory mechanisms of other fatty acids, such as the inhibition of MAP kinase (JNK, ERK) and NF-κB signaling pathways, which are common targets in inflammatory responses. It is crucial to note that this is a speculative model and has not been experimentally validated for this compound. Future research is warranted to explore these and other potential biological activities.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

- 1. scitepress.org [scitepress.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aleuritic acid - Wikipedia [en.wikipedia.org]

- 4. cdn.most.gov.bd [cdn.most.gov.bd]

- 5. CN1031704C - Made method of aleuritic acid - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Aleuritic Acid | TargetMol [targetmol.com]

- 9. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9,10,16-Trihydroxyhexadecanoic Acid in Plant Cutin Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant cutin is an insoluble, hydrophobic polyester (B1180765) that forms the structural framework of the plant cuticle, the outermost protective layer of the aerial parts of terrestrial plants.[1][2] This essential barrier plays a critical role in preventing uncontrolled water loss, protecting against UV radiation, and defending against mechanical damage and pathogen invasion.[3] The cutin polymer is primarily composed of inter-esterified omega-hydroxy fatty acids and their derivatives, belonging to either the C16 or C18 families.[2][4]

A key monomer within the C16 family is 9,10,16-Trihydroxyhexadecanoic acid , also known as aleuritic acid .[4][5] This trifunctional fatty acid, with hydroxyl groups at the C-9, C-10, and C-16 positions, is a significant contributor to the three-dimensional, cross-linked nature of the cutin polymer in many plant species.[2][6] Its presence and relative abundance are crucial for the structural integrity and functional properties of the cuticle. This guide provides a comprehensive overview of the chemistry, biosynthesis, analysis, and quantitative distribution of this compound in plant cutin.

Chemical Structure and Properties

This compound is a saturated fatty acid with a 16-carbon backbone. Its structure is characterized by three hydroxyl (-OH) groups, one at the terminal omega (ω) position (C-16) and two vicinal hydroxyl groups in the middle of the chain (C-9 and C-10).[5]

-

Chemical Formula: C₁₆H₃₂O₅[5]

-

Synonyms: Aleuritic acid, 9,10,16-Trihydroxypalmitic acid[5][8]

-

Stereochemistry: The molecule contains two asymmetric carbon atoms (C-9 and C-10), leading to stereoisomers. The naturally occurring form in shellac is the optically inactive DL-erythro form.[8][9]

Biosynthesis of C16 Cutin Monomers

The biosynthesis of C16 cutin monomers, including this compound, is a multi-step enzymatic process primarily occurring in the epidermal cells of plants. The pathway begins with the common C16 fatty acid, palmitic acid.

-

ω-Hydroxylation: The biosynthesis is initiated by the ω-hydroxylation of palmitic acid (16:0) to form 16-hydroxypalmitic acid. This reaction is catalyzed by a cytochrome P450-dependent fatty acid ω-hydroxylase.[3]

-

In-chain Hydroxylation: Subsequently, 16-hydroxypalmitic acid undergoes mid-chain hydroxylation. It is proposed that a P450-dependent in-chain hydroxylase catalyzes the introduction of hydroxyl groups at the C-9 and C-10 positions to yield this compound.[3] While the exact enzymes for all steps are still under investigation in all species, this pathway represents the generally accepted model.[3]

Quantitative Data Presentation

The monomeric composition of cutin, particularly the relative abundance of this compound and its isomers, varies significantly across different plant species, organs, and developmental stages.[1][2] The following tables summarize the quantitative composition of major cutin monomers in several well-studied species. Note that in many analyses, the positional isomers 9,16- and 10,16-dihydroxyhexadecanoic acid are not separated and are reported as a combined value.

| Plant Species | Organ | This compound (% of total monomers) | Other Major C16 Monomers (%) | Major C18 Monomers (%) | Reference |

| Solanum lycopersicum (Tomato, cv. Ailsa Craig) | Fruit | Not explicitly separated, but included in the dominant C16 fraction. | 10,16-dihydroxyhexadecanoic acid (~74%) | 18-hydroxyoctadecanoic acid, 9,10,18-trihydroxyoctadecanoic acid (total C18 ~10-12%) | [10][11] |

| Arabidopsis thaliana | Flower | Present, but 10,16-dihydroxyhexadecanoic acid is the dominant C16 monomer. | 10,16-dihydroxyhexadecanoic acid | Dicarboxylic acids (e.g., octadecadien-1,18-dioic acid) are significant in leaves/stems. | [12][13] |

| Citrus species (Grapefruit, Lemon, Orange) | Fruit Peel | 0.1 - 1.9% | 9,16-dihydroxy-10-oxo-hexadecanoic acid (0.3 - 4.2%), Dihydroxy C16 acids (30-62%) | Not specified | [11][14] |

| Gymnosperms (various) | Needles | Predominantly the 9,16-dihydroxy isomer (≥93% of dihydroxy C16) | 10,16-dihydroxyhexadecanoic acid (minor) | Not specified | [15] |

| Angiosperms (various) | Leaves | Co-occurs with 8,16- and 10,16-dihydroxy isomers in significant proportions. | 8,16- and 10,16-dihydroxyhexadecanoic acid | Not specified | [15] |

| Agave americana | Leaf | Not a major component. | Not specified | 9,10-epoxy ω-hydroxy C18 and 9,10,ω-trihydroxy C18 acids are most predominant. | [9] |

| Clivia miniata | Leaf | Present as part of the most frequent monomers (9,16-/10,16-isomers). | 16-hydroxyhexadecanoic acid | 9,10-epoxy-18-hydroxyoctadecanoic acid (predominant), 18-hydroxy-9-octadecenoic acid, 9,10,18-trihydroxyoctadecanoic acid. | [1] |

Experimental Protocols

The analysis of this compound requires the chemical breakdown (depolymerization) of the cutin polymer into its constituent monomers, followed by chromatographic separation and identification.

Key Experiment: Cutin Monomer Compositional Analysis

This protocol outlines the complete workflow from tissue preparation to data analysis for determining the monomeric composition of plant cutin.

1. Sample Preparation and Delipidation:

-

Objective: To remove soluble epicuticular and intracuticular waxes to isolate the insoluble cutin polymer.

-

Protocol:

-

Collect fresh plant material (e.g., leaves, fruits). For quantitative analysis per unit area, measure the surface area. For analysis of bulk material, freeze-dry the tissue to determine its dry weight.[16]

-

Immerse the plant material in an organic solvent such as chloroform (B151607) or a chloroform:methanol mixture.[12]

-

Extract exhaustively for several hours or days, changing the solvent periodically, to ensure complete removal of soluble lipids.[1]

-

Air-dry the resulting wax-free tissue residue. This residue contains the cutin polymer attached to the cell wall.

-

2. Cutin Depolymerization (Transesterification):

-

Objective: To break the ester bonds of the cutin polymer, releasing the individual monomers as methyl esters.

-

Protocol (Sodium Methoxide (B1231860) Method): [1]

-

Place the dried, delipidated residue (typically 10-50 mg) in a glass reaction vial.

-

Add an internal standard (e.g., methyl heptadecanoate or dotriacontane) for quantification.[16]

-

Add 2-3 mL of 1 M sodium methoxide (NaOMe) in methanol.

-

Seal the vial and heat at 60°C for 2-3 hours to allow for complete transesterification.

-

After cooling, neutralize the reaction by adding an acid (e.g., 1 M H₂SO₄ in methanol).

-

Extract the fatty acid methyl esters (FAMEs) by adding a non-polar solvent like hexane (B92381) or chloroform and water. Vortex and centrifuge to separate the phases.

-

Collect the organic (upper) phase containing the monomers and transfer it to a new vial. Repeat the extraction 2-3 times.

-

Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

-

3. Derivatization:

-

Objective: To convert the polar hydroxyl groups of the monomers into volatile trimethylsilyl (B98337) (TMS) ethers, making them suitable for gas chromatography.

-

Protocol:

-

To the dried monomer extract, add 50-100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.[15]

-

Seal the vial and heat at 70°C for 30-60 minutes.

-

After cooling, the sample is ready for injection into the GC-MS.

-

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate, identify, and quantify the derivatized cutin monomers.

-

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

GC Separation: Use a capillary column suitable for lipid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program is:

-

Initial temperature: 150°C.

-

Ramp: Increase at 3°C/min to 300-320°C.

-

Hold: Maintain at the final temperature for 15-30 minutes.

-

Carrier gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

-

MS Detection: Operate the mass spectrometer in electron impact (EI) ionization mode, scanning a mass range of m/z 40-600.

-

Data Analysis: Identify individual monomer peaks by comparing their retention times and mass spectra to those of authentic standards or published mass spectral libraries. Quantify the monomers by comparing their peak areas to the peak area of the internal standard.[1][15]

-

Biological Signaling and Function

Beyond its structural role, this compound and other cutin monomers can function as signaling molecules. When the cuticle is breached, either mechanically or by fungal enzymes (cutinases), these monomers are released. They can act as elicitors, triggering plant defense responses against pathogens.[3] Conversely, for some pathogenic fungi, the presence of these specific cutin monomers serves as a chemical cue to induce the transcription and secretion of cutinases, facilitating penetration of the host plant.[3]

References

- 1. Development of plant cuticles: fine structure and cutin composition of Clivia miniata Reg. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The fruit cuticles of wild tomato species exhibit architectural and chemical diversity, providing a new model for studying the evolution of cuticle function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Finding a Needle in a Haystack: Producing Antimicrobial Cutin-Derived Oligomers from Tomato Pomace - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The cutin polymer matrix undergoes a fine architectural tuning from early tomato fruit development to ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leaf cuticle analyses: implications for the existence of cutan/non-ester cutin and its biosynthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Connecting the Molecular Structure of Cutin to Ultrastructure and Physical Properties of the Cuticle in Petals of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 15. unige.ch [unige.ch]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers and Chirality of 9,10,16-Trihydroxyhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,16-Trihydroxyhexadecanoic acid, a vital component of shellac resin also known as aleuritic acid, is a 16-carbon fatty acid characterized by the presence of three hydroxyl groups.[1] The hydroxyl groups at the C-9 and C-10 positions create two chiral centers, giving rise to a set of four stereoisomers. This guide provides a comprehensive overview of the stereochemistry and chirality of these isomers, presenting available quantitative data, outlining experimental protocols for their separation, and discussing their potential, though largely unexplored, differential biological activities. The intricate relationship between stereoisomerism and biological function is a critical consideration in drug development and the study of bioactive molecules.

Introduction to Chirality in this compound

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images.[2] this compound possesses two stereogenic centers at carbons 9 and 10, where the hydroxyl groups are attached. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers: the erythro and threo diastereomers.

-

Erythro isomers: The (9R,10S) and (9S,10R) enantiomers. In a Fischer projection, the hydroxyl groups are on the same side. The naturally occurring aleuritic acid from shellac is the racemic mixture of these two enantiomers, designated as DL-erythro-aleuritic acid or α-aleuritic acid.[1] This racemic mixture is optically inactive.

-

Threo isomers: The (9R,10R) and (9S,10S) enantiomers. In a Fischer projection, the hydroxyl groups are on opposite sides.

The spatial arrangement of these hydroxyl groups significantly influences the molecule's three-dimensional shape, which in turn can dictate its interaction with chiral biological molecules such as enzymes and receptors.

Stereoisomers of this compound

The four stereoisomers of this compound are:

-

(9R,10S)-9,10,16-Trihydroxyhexadecanoic acid

-

(9S,10R)-9,10,16-Trihydroxyhexadecanoic acid

-

(9R,10R)-9,10,16-Trihydroxyhexadecanoic acid

-

(9S,10S)-9,10,16-Trihydroxyhexadecanoic acid

The relationship between these stereoisomers can be visualized as follows:

Quantitative Data of Stereoisomers

| Property | (±)-erythro-9,10,16-Trihydroxyhexadecanoic Acid (α-Aleuritic Acid) | (±)-threo-9,10,16-Trihydroxyhexadecanoic Acid |

| Melting Point (°C) | 100-101[1][3][4] | Data not available |

| Optical Rotation ([(\alpha)]D) | 0 (racemic mixture)[1] | Data for individual enantiomers not available |

| Solubility | Soluble in water, alcohol, acetic acid, and acetone.[5] | Data not available |

| CAS Number | 533-87-9[6] | 17941-34-3 (for the racemic mixture)[7] |

Note: Specific optical rotation values for the pure (+)- and (-)-erythro and (+)- and (-)-threo enantiomers are not reported in the reviewed literature. Similarly, the melting points for the individual enantiomers and the racemic threo mixture are not well-documented.

Experimental Protocols

Isolation of (±)-erythro-Aleuritic Acid from Shellac

A common method for obtaining racemic erythro-aleuritic acid is through the saponification of shellac.

Workflow for Isolation from Shellac

Optical Resolution of (±)-threo-9,10,16-Trihydroxyhexadecanoic Acid

A detailed method for the resolution of the threo diastereomer has been reported, utilizing a chiral resolving agent.[8]

Protocol for the Resolution of (±)-threo-Aleuritic Acid using (-)-Brucine

-

Salt Formation: Dissolve (±)-threo-9,10,16-trihydroxyhexadecanoic acid and an equimolar amount of (-)-brucine in a suitable solvent (e.g., aqueous acetone).

-

Fractional Crystallization: Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically crystallize preferentially.

-

Isolation of the Diastereomeric Salt: Separate the crystals by filtration.

-

Liberation of the Enantiomer: Decompose the isolated salt with an acid (e.g., HCl) to liberate the free enantiopure fatty acid.

-

Purification: Purify the enantiomer by recrystallization.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the fractional crystallization step.

Note: The original protocol should be consulted for specific concentrations, temperatures, and yields.[8]

Biological Activity and Signaling Pathways

While the racemic mixture of erythro-aleuritic acid has been utilized in the synthesis of fragrances and as a component in skincare formulations, there is a significant lack of research into the specific biological activities of the individual stereoisomers of this compound.[9]

It is well-established in pharmacology and biochemistry that stereoisomers of a chiral compound can exhibit markedly different biological activities.[2] This is due to the stereospecificity of interactions with chiral biological macromolecules. One enantiomer may be biologically active, while the other may be less active, inactive, or even elicit different or adverse effects.

Studies on other hydroxy fatty acids have demonstrated stereoisomer-specific biological effects. For instance, distinct biological activities have been observed for isomers of branched fatty acid esters of hydroxy fatty acids (FAHFAs), with some isomers potentiating glucose-stimulated insulin (B600854) secretion and others having anti-inflammatory effects.[10] Furthermore, the biological activities of cutin monomers, of which this compound is a component in some plants, are suggested to be dependent on their specific structures, implying stereospecific interactions with cellular receptors.[11]

Given the precedent set by other chiral lipids, it is highly probable that the four stereoisomers of this compound possess distinct biological properties. Future research should focus on the stereoselective synthesis or efficient resolution of all four isomers to enable the investigation of their individual effects on relevant signaling pathways, such as those involved in inflammation, metabolic regulation, and skin biology.

Hypothesized Workflow for Investigating Stereoisomer-Specific Biological Activity

Conclusion and Future Directions

This compound presents a fascinating case study in stereoisomerism. While the racemic erythro form is well-characterized, there is a significant knowledge gap regarding the properties and activities of the individual enantiomers and the threo diastereomers. The development of efficient methods for the synthesis or resolution of all four stereoisomers is a critical first step for future research. Subsequent in-depth biological evaluations are necessary to unlock the full potential of these molecules in drug development and other scientific applications. Understanding the stereochemistry-activity relationship of these compounds could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Aleuritic Acid [drugfuture.com]

- 2. Stereoisomerism - Wikipedia [en.wikipedia.org]

- 3. a-Aleuritic Acid | CAS#:533-87-9 | Chemsrc [chemsrc.com]

- 4. 533-87-9 CAS MSDS (ALEURITIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (+/-)-erythro-Aleuritic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. DL-erythro-Aleuritic acid | C16H32O5 | CID 222178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (9S,10S)-9,10,16-trihydroxyhexadecanoic acid | C16H32O5 | CID 7269318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. foreverest.net [foreverest.net]

- 10. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gsartor.org [gsartor.org]

9,10,16-Trihydroxyhexadecanoic Acid: An In-Depth Technical Guide on its Emerging Role in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,16-Trihydroxyhexadecanoic acid, also known as aleuritic acid, is a major component of shellac, a natural resin. While traditionally used in the formulation of perfumes and polymers, recent preliminary evidence suggests a potential role for this C16 fatty acid in cell signaling, particularly in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of aleuritic acid's biological activity, focusing on its potential anti-inflammatory effects. This document synthesizes the available data, outlines detailed experimental protocols for its investigation, and presents putative signaling pathways that may be influenced by this compound.

Introduction

This compound is a polyhydroxy fatty acid with the molecular formula C₁₆H₃₂O₅[1]. Its structure, characterized by hydroxyl groups at positions 9, 10, and 16, imparts unique chemical properties that have been exploited in various industrial applications[2][3][4][5]. Beyond its use in materials science, emerging research has begun to explore its bioactive potential. Of particular interest is its purported ability to modulate inflammatory processes, a key aspect of numerous physiological and pathological conditions. This guide aims to provide a detailed technical resource for researchers interested in elucidating the mechanisms of action of this compound in the context of cell signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂O₅ | [1] |

| Molecular Weight | 304.42 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Aleuritic acid, 9,10,16-Trihydroxypalmitic acid | [2][3] |

| Melting Point | 100-103 °C | [3] |

| Solubility | Soluble in hot water and alcohols | [6] |

| Natural Source | Shellac | [4] |

Biosynthesis and Extraction

This compound is a primary constituent of shellac, a resin secreted by the lac insect, Kerria lacca. It is biosynthesized by the insect and comprises a significant portion of the resinous polymer. The acid is typically extracted from shellac through a process of saponification (alkaline hydrolysis), which breaks down the polyester (B1180765) structure of the resin, followed by acidification to precipitate the free fatty acid[7].

Role in Cell Signaling: Anti-inflammatory Activity

Preliminary in vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. While direct and detailed studies on aleuritic acid are scarce, the general mechanisms of how fatty acids can modulate inflammation provide a framework for investigation.

Putative Signaling Pathways

Based on its potential to inhibit pro-inflammatory cytokine production, it is hypothesized that this compound may modulate one or more of the following key inflammatory signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. Aleuritic acid may interfere with the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the retention of NF-κB in the cytoplasm and a reduction in the transcription of pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. It is plausible that aleuritic acid could inhibit the phosphorylation of key kinases within these pathways, leading to a downstream reduction in inflammatory gene expression.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: Some fatty acids are known to be agonists of PPARγ, a nuclear receptor with potent anti-inflammatory effects. Activation of PPARγ can inhibit the expression of pro-inflammatory genes by transrepressing the activity of transcription factors like NF-κB.

The following diagram illustrates the potential points of intervention for this compound within these inflammatory signaling cascades.

Caption: Putative signaling pathways modulated by this compound.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data regarding the bioactivity of this compound in cell signaling. Future research should focus on determining key parameters such as:

| Parameter | Description |

| IC₅₀ (Cytokine Inhibition) | The half maximal inhibitory concentration for the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in relevant cell models (e.g., LPS-stimulated macrophages). |

| EC₅₀ (PPARγ Activation) | The half maximal effective concentration for the activation of PPARγ in a suitable reporter assay. |

| Binding Affinity (K_d) | The dissociation constant for the binding of aleuritic acid to potential receptor targets. |

| LD₅₀ (Toxicity) | The median lethal dose to establish a preliminary safety profile. Studies on shellac suggest low toxicity. |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the role of this compound in cell signaling.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of aleuritic acid on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

6.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Pre-treat the cells with various concentrations of aleuritic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

6.1.2. Measurement of Cytokine Production (ELISA)

-

After the 24-hour incubation, collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cytokine inhibition for each concentration of aleuritic acid compared to the LPS-stimulated control.

Caption: Workflow for in vitro anti-inflammatory assay.

NF-κB Luciferase Reporter Assay

This protocol is designed to determine if this compound inhibits the NF-κB signaling pathway.

-

Transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with varying concentrations of aleuritic acid for 1 hour.

-

Stimulate the cells with TNF-α (20 ng/mL) for 6 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Western Blot Analysis of MAPK and NF-κB Pathways

This protocol is used to assess the effect of aleuritic acid on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

-

Culture and treat RAW 264.7 cells with aleuritic acid and LPS as described in section 6.1.1.

-

After a shorter incubation period (e.g., 15-30 minutes for MAPK, 30-60 minutes for NF-κB), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and p65.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry and normalize the levels of phosphorylated proteins to the total protein levels.

Safety and Toxicology

The toxicological properties of pure this compound have not been extensively investigated. However, shellac, its natural source, has a long history of use in food and pharmaceutical applications and is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. Acute toxicity studies on shellac in rats have shown an LD₅₀ of greater than 5 g/kg, indicating low acute toxicity. Further studies are required to determine the specific toxicological profile of isolated aleuritic acid.

Conclusion and Future Directions

This compound presents an intriguing, yet largely unexplored, avenue for research in cell signaling and drug development. The preliminary evidence of its anti-inflammatory potential warrants a more in-depth investigation into its molecular mechanisms of action. Future research should prioritize:

-

Comprehensive screening: Evaluating the effects of aleuritic acid on a wider range of cell types and signaling pathways.

-

Target identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify direct molecular targets.

-

In vivo studies: Assessing the efficacy and safety of aleuritic acid in animal models of inflammatory diseases.

-

Structure-activity relationship studies: Synthesizing and testing derivatives of aleuritic acid to optimize its biological activity.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this unique natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty acids modulate cytokine and chemokine secretion of stimulated human whole blood cultures in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsshells.com [rsshells.com]

- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 5. benchchem.com [benchchem.com]

- 6. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 9,10,16-Trihydroxyhexadecanoic Acid from Tomato Pomace

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomato pomace, the primary byproduct of tomato processing, is a rich and sustainable source of valuable biopolymers, particularly cutin.[1] Cutin, a major component of the tomato peel, is a polyester (B1180765) composed of cross-linked polyhydroxylated fatty acids.[2] Among these, 9,10,16-trihydroxyhexadecanoic acid and its isomers, notably 10,16-dihydroxyhexadecanoic acid, are predominant monomers.[1][3] These hydroxy fatty acids represent promising bio-based building blocks for the synthesis of novel biopolymers and specialty chemicals with applications in coatings, drug delivery, and biodegradable materials.[2][4] This document provides detailed protocols for the extraction and isolation of these valuable compounds from tomato pomace, supported by quantitative data and workflow diagrams.

Data Presentation

Several methods have been developed for the extraction of cutin monomers from tomato pomace, each with varying yields and efficiencies. The choice of method can be guided by the desired purity, yield, and environmental impact. The following tables summarize quantitative data from key studies.

Table 1: Comparison of Cutin Monomer Extraction Methods from Tomato Pomace

| Extraction Method | Key Reagents | Temperature (°C) | Time | Key Outcomes | Reference |

| Ionic Liquid Extraction | Cholinium hexanoate (B1226103), DMSO | 100 | 2 hours | Recovers cutin polymer with minor structural alterations. | [5][6] |

| Alkaline Hydrolysis (Method A) | 3% NaOH | 130 | 15 minutes | Yields 10,16-dihydroxyhexadecanoic acid with extraction yields of 81-96%. | [2] |

| Alkaline Hydrolysis (Optimized) | 3% NaOH | 130 | 120 minutes | Maximum cutin extraction of 32.5%. | [1] |

| High-Pressure Homogenization (HPH) + Alkaline Hydrolysis | HPH pre-treatment, 3% NaOH | 130 | 120 minutes | Increased cutin extraction yield to 46.1%. | [1] |

| Ethanolic Alkaline Hydrolysis | 5 wt.% KOH in 95% ethanol | Reflux | 3 hours | Part of a multi-step process including dewaxing. | [7] |

Table 2: Monomeric Composition of Hydrolyzed Cutin from Tomato Pomace

| Monomer | Abundance (Molecular %) in Hx Pomace | Reference |

| 10,16-dihydroxyhexadecanoic acid | ~43% | [3][8] |

| Linoleic acid | Present | [3] |

| Oleic acid | Present | [3] |

| Other saturated and unsaturated fatty acids | Present | [3] |

Experimental Protocols

The following are detailed protocols for the extraction of hydroxy fatty acids from tomato pomace, based on established methodologies.

Protocol 1: Extraction of Cutin-Rich Material using an Ionic Liquid

This protocol is adapted from studies utilizing cholinium hexanoate for a swift and uncomplicated recovery of the cutin polymer.[5][6]

Materials:

-

Dried tomato pomace

-

Cholinium hexanoate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Nylon membrane filter (0.45 µm)

-

Stirrer with heating capabilities

-

Filtration apparatus

-

Lyophilizer

Procedure:

-

Mix the dried tomato pomace and cholinium hexanoate at a 1:10 (w/w) ratio in a reaction vessel.

-

Stir the mixture at 100°C for 2 hours.

-

Stop the reaction by adding 80 mL of DMSO per gram of expected cutin.

-

Recover the polymer by filtration through a 0.45 µm nylon membrane filter.

-

Wash the recovered polymer extensively with deionized water during a second filtration step.

-

Lyophilize the washed sample to obtain a dry, cutin-rich material.

-

The resulting material can then be subjected to hydrolysis to yield the monomeric acids.

Protocol 2: Alkaline Hydrolysis for the Depolymerization of Cutin

This protocol describes the depolymerization of cutin from tomato peels to obtain monomeric hydroxy fatty acids.[1][2]

Materials:

-

Tomato peels (separated from pomace)

-

Sodium hydroxide (B78521) (NaOH) solution (3%)

-

Hydrochloric acid (HCl) for acidification

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Treat 100g of tomato peels with 400mL of 3% NaOH solution.

-

Heat the mixture at 130°C for 15-120 minutes in an appropriate reactor.

-

After the reaction, remove the spent skins and filter the dark brown solution to eliminate residual pulp.

-

Cool the solution and acidify it to a pH of 3-3.5 using HCl to precipitate the cutin acids.

-

Recover the precipitated hydroxy fatty acids by centrifugation or filtration.

-

Wash the precipitate with deionized water to remove residual salts.

-

Dry the final product.

Protocol 3: Methanolysis for the Liberation of Monomeric Esters

This protocol is for the methanolysis of the extracted cutin-rich material to obtain methyl esters of the fatty acids, which are suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[5]

Materials:

-

Cutin-rich material (from Protocol 1)

-

Anhydrous methanol (B129727) with 0.1 M sodium methoxide

-

Hydrochloric acid (HCl, 37%)

-

Dichloromethane

-

Anhydrous sodium sulfate (B86663)

-

Centrifuge

Procedure:

-

Mix 0.5 g of the cutin-rich material with 20 mL of anhydrous methanol containing 0.1 M sodium methoxide.

-

Keep the mixture at 40°C for 2 hours without stirring.

-

Cool the mixture to room temperature and centrifuge at 4000 x g for 30 minutes at 4°C to pellet the non-hydrolyzed cutin fraction.

-

Collect the supernatant and acidify it to pH 3-3.5 with 37% HCl.

-

Centrifuge the acidified supernatant at 4000 x g for 30 minutes at 4°C to recover the precipitated fraction.

-

Extract the resulting supernatant three times with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate to remove traces of water. The resulting solution contains the soluble hydrolysates.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound and related monomers from tomato pomace.

Caption: Generalized workflow for extraction and isolation of hydroxy fatty acids.

Signaling Pathways

The provided search results focus on the chemical extraction and characterization of this compound from tomato pomace and do not contain information regarding its involvement in specific signaling pathways within the scope of drug development or biological activity. Research on the biological functions of these monomers is an emerging field.

Conclusion

The extraction of this compound and its isomers from tomato pomace presents a valuable opportunity for the sustainable production of bio-based chemicals. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to explore the potential of these compounds in various applications, from the development of novel polymers to their investigation in biological systems. The choice of extraction methodology will depend on the specific research goals, balancing factors such as yield, purity, and scalability. Further research into the biological activities of these compounds is warranted to fully realize their potential in drug development and other biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. xpublication.com [xpublication.com]

- 3. digital.csic.es [digital.csic.es]

- 4. mdpi.com [mdpi.com]

- 5. Finding a Needle in a Haystack: Producing Antimicrobial Cutin-Derived Oligomers from Tomato Pomace - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valorization of Tomato Processing by-Products: Fatty Acid Extraction and Production of Bio-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 9,10,16-Trihydroxyhexadecanoic Acid for Research Applications

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10,16-Trihydroxyhexadecanoic acid, also known as aleuritic acid, is a major constituent of shellac, a natural resin secreted by the lac bug (Kerria lacca)[1][2][3]. This polyhydroxy fatty acid serves as a valuable and versatile starting material in various research and industrial applications. Its unique structure, featuring three hydroxyl groups, makes it a key precursor for the synthesis of macrocyclic lactones, which are highly valued in the fragrance industry for their musk-like scents[4][5]. Furthermore, aleuritic acid and its derivatives have shown potential in the development of biodegradable polymers, pharmaceuticals, and as modulators of inflammatory responses[4][6].

These application notes provide detailed protocols for the synthesis of this compound from shellac, a readily available and renewable resource. The protocols are intended for research purposes, enabling the production of high-purity aleuritic acid for further investigation and development.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| Synonyms | Aleuritic acid, α-Aleuritic acid | [7][8] |

| Molecular Formula | C₁₆H₃₂O₅ | [7][8] |

| Molecular Weight | 304.42 g/mol | [7] |

| Melting Point | 100.5 - 103 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in hot water, alcohol, acetone, and acetic acid. Insoluble in cold water, ether, and petroleum ether. | [9] |

Synthesis Yield and Purity

| Starting Material | Saponification Conditions | Purification Method | Yield (%) | Purity (%) | Reference |

| Seedlac | 20% NaOH, boiling | Recrystallization (aqueous alcohol) | ~25 | >98 | [1] |

| Shellac | 20% NaOH, 70-110°C, >20 min | Recrystallization (20-40% ethanol) | 10-20 | >98 | [10] |

| Fresh Lac Resin | Not specified | Recrystallization (80:20 water:methanol/isopropanol) | 85-90 (recovery) | >99 | [2][11] |

| Dewaxed Shellac | 20% NaOH | Not specified | 28.7 | Not specified | [1] |

Experimental Protocols

The synthesis of this compound from shellac is a multi-step process involving saponification, isolation of the sodium salt, acidification, and purification.

Saponification of Shellac

This step involves the alkaline hydrolysis of the ester bonds in shellac to liberate the constituent acids as their sodium salts.

Materials:

-

Shellac (seedlac, shellac flakes, or dewaxed shellac)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

Protocol:

-

Prepare a 20% (w/w) aqueous solution of sodium hydroxide.

-

In a suitable reaction vessel, add 100 g of shellac to 100 mL of the 20% NaOH solution[1].

-

Heat the mixture to a temperature between 70-110°C with constant stirring[10].

-

Continue heating and stirring until the shellac is completely saponified. This can take from over 20 minutes to several hours depending on the form of shellac and the exact temperature[10]. The solution will become viscous.

Isolation of Sodium Aleuritate (Salting Out)

The sodium salt of aleuritic acid is less soluble than the salts of the other shellac acids and can be precipitated by the addition of a saturated salt solution.

Materials:

-

Saponified shellac solution

-

Saturated sodium chloride (NaCl) solution

Protocol:

-

To the hot, viscous saponified solution, add a saturated solution of sodium chloride to salt out the sodium aleuritate[10].

-

Allow the mixture to stand at room temperature for at least 14 hours to ensure complete precipitation[10].

-

Filter the precipitate under reduced pressure and wash the collected sodium aleuritate cake with a saturated salt solution[10][12].

Acidification to Crude Aleuritic Acid

The sodium aleuritate is converted to the free acid by treatment with a mineral acid.

Materials:

-

Sodium aleuritate cake

-

Distilled water

-

Sulphuric acid (H₂SO₄), 10-20% (w/w) solution

Protocol:

-

Dissolve the sodium aleuritate cake in boiling distilled water[10].

-

While the solution is still hot, slowly add 10-20% sulphuric acid with stirring until the solution is acidic (pH paper can be used to check)[1][10].

-

Crude this compound will precipitate out of the solution.

-

Filter the crude acid and wash it thoroughly with cold distilled water to remove any remaining mineral acid and other water-soluble impurities.

Purification by Recrystallization

To obtain high-purity aleuritic acid, the crude product is recrystallized from a suitable solvent system.

Materials:

-

Crude this compound

-

Ethanol (B145695) or Methanol/Isopropanol

-

Distilled water

-

Activated carbon (optional, for decolorization)

Protocol:

-

Prepare a solvent mixture. A 20-40% aqueous ethanol solution or an 80:20 mixture of water to methanol/isopropanol can be effective[2][10].

-

Dissolve the crude aleuritic acid in the hot solvent mixture. If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few minutes[10].

-

If activated carbon was used, filter the hot solution to remove it.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the white, crystalline this compound by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent and dry them in a vacuum oven. The expected melting point of the pure product is around 101-103°C[1].

Mandatory Visualization

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities

Caption: Overview of the biological activities of aleuritic acid.

References

- 1. Aleuritic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aleuritic acid | 533-87-9 | FA29176 | Biosynth [biosynth.com]

- 5. IL-37 inhibits the production of pro-inflammatory cytokines in MSU crystal-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aleuritic Acid | TargetMol [targetmol.com]

- 9. Unsaturated Fatty Acids Complex Regulates Inflammatory Cytokine Production through the Hyaluronic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel antiarthritic mechanisms of Azelaic acid against CFA-induced arthritis in rats by modulating pro- and anti-inflammatory cytokines network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aleuritic Acid [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of 9,10,16-Trihydroxyhexadecanoic Acid by Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10,16-Trihydroxyhexadecanoic acid, also known as aleuritic acid, is a long-chain fatty acid and a major component of shellac.[1][2] It serves as a valuable starting material in the synthesis of various compounds, including perfumes and pharmaceuticals. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control, metabolic studies, and pharmaceutical development. This application note details a robust and sensitive method for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). The described protocol is based on established methodologies for similar trihydroxy fatty acids and provides a comprehensive workflow from sample preparation to data analysis.[3][4][5]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general experimental workflow for the LC-MS analysis of this compound.

Caption: Experimental workflow for the LC-MS analysis of this compound.

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects. The following is a general procedure for biological samples.

a. Lipid Extraction (Bligh-Dyer Method) [6]

-

To 100 µL of sample (e.g., plasma), add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727).

-

Vortex thoroughly for 10 minutes.

-

Add 125 µL of chloroform and vortex for 2 minutes.

-

Add 125 µL of water and vortex for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

b. Solid-Phase Extraction (SPE) for Cleanup

-

Reconstitute the dried lipid extract in 1 mL of a low-organic solvent mixture (e.g., 10% methanol in water).

-

Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol to remove polar impurities.

-

Elute the this compound with 1 mL of methanol.

-

Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC) Method

The chromatographic separation can be achieved using a reversed-phase column.

-

Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or similar.[7]

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile:Methanol (80:20, v/v) with 0.1% Acetic Acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

Gradient:

Time (min) % B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |

3. Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and selective quantification.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

MRM Transitions: (Based on the molecular weight of 304.42 g/mol for C₁₆H₃₂O₅[1])

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 303.2 [M-H]⁻ | To be determined empirically | 100 | 30 | 15 |

| Internal Standard (e.g., d4-PGE2) | Analyte specific | Analyte specific | 100 | Analyte specific | Analyte specific |

Note: The optimal product ions and collision energies should be determined by direct infusion of a standard solution of this compound.

Quantitative Data

The following table summarizes the expected performance characteristics of the LC-MS method, based on a similar validated method for trihydroxyoctadecenoic acids.[4][5]

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 90-98 fg on column |

| Limit of Quantification (LOQ) | ~0.3 pg on column |

| Accuracy | 98-120% |

| Precision (CV%) | ≤ 6.1% |

Conclusion

This application note provides a detailed protocol for the quantification of this compound using LC-MS. The method is designed to be sensitive, selective, and robust, making it suitable for a wide range of research and development applications. The provided experimental details can be used as a starting point for method development and validation in your laboratory.

References

- 1. echemi.com [echemi.com]

- 2. Aleuritic Acid | TargetMol [targetmol.com]

- 3. metabolomics.se [metabolomics.se]

- 4. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spkx.net.cn [spkx.net.cn]

Application Note: Quantification of 9,10,16-Trihydroxyhexadecanoic Acid in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10,16-Trihydroxyhexadecanoic acid is a key aliphatic monomer of cutin, the polyester (B1180765) matrix that forms the structural foundation of the plant cuticle. The cuticle serves as the primary protective barrier against environmental stresses, including water loss and pathogen attack. The composition of cutin, particularly the abundance of monomers like this compound, influences the biomechanical properties of the cuticle and plays a crucial role in plant-pathogen interactions.[1][2][3] During an attempted infection, fungal pathogens secrete cutinases that degrade the cutin polymer, releasing monomers.[1][4] These released monomers can act as signaling molecules, recognized by the plant as Damage-Associated Molecular Patterns (DAMPs) to initiate an immune response, and also by the pathogen to modulate its infection strategy.[1][4][5]

Accurate quantification of this compound is therefore essential for understanding plant defense mechanisms, developing disease-resistant crops, and exploring potential applications of cutin-derived biopolymers. This application note provides detailed protocols for the quantification of this analyte in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the quantification of this compound from plant tissue involves several key stages, from initial sample preparation to final analysis. The choice between GC-MS and LC-MS/MS will depend on available instrumentation and specific experimental goals. GC-MS typically requires a derivatization step to increase the volatility of the analyte.

Caption: General experimental workflow for quantifying cutin monomers.

Experimental Protocols

Protocol 1: Cutin Extraction and Depolymerization

This protocol describes the isolation of cutin monomers from plant tissue, adapted from methods for Arabidopsis and tomato.[6][7]

1. Materials and Reagents:

-

Plant tissue (e.g., tomato fruit peels, Arabidopsis leaves)

-

Chloroform, Methanol, Hexane (B92381) (HPLC grade)

-

Sodium methoxide (B1231860) (NaOMe) solution (0.2% in methanol)

-

Methyl acetate (B1210297)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Internal Standard (IS): e.g., Methyl Heptadecanoate (for GC-MS) or a labeled analogue for LC-MS/MS.

2. Procedure:

-

Tissue Preparation: Freeze-dry or air-dry the plant tissue. Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

Delipidation (Wax Removal):

-

Transfer a known amount of powdered tissue (e.g., 100 mg) to a glass tube.

-

Add 5 mL of chloroform:methanol (2:1, v/v) and vortex for 30 seconds. Centrifuge and discard the supernatant.

-

Repeat the extraction twice more with chloroform:methanol (1:2, v/v) and then twice with pure chloroform.

-

Dry the resulting delipidated residue under a stream of nitrogen or in a vacuum desiccator.

-

-

Transesterification (Depolymerization): [6][8]

-

To the dried residue, add 2 mL of 0.2% NaOMe in methanol.

-

Add 1 mL of methyl acetate and a known amount of the internal standard.

-

Seal the tube and heat at 60°C for 2 hours with occasional vortexing. This reaction cleaves the ester bonds in the cutin polymer, releasing fatty acid methyl esters (FAMEs).

-

-

Monomer Extraction:

-

After cooling to room temperature, add 2 mL of saturated NaCl solution.

-

Add 50 µL of concentrated H₂SO₄ to neutralize the NaOMe.

-

Extract the monomers by adding 2 mL of hexane (or dichloromethane) and vortexing vigorously for 30 seconds.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase to a new glass vial. Repeat the extraction twice more.

-

Pool the organic extracts and dry them over anhydrous Na₂SO₄.

-

Evaporate the solvent under a gentle stream of nitrogen. The sample is now ready for derivatization (GC-MS) or direct analysis (LC-MS/MS).

-

Protocol 2: Quantification by GC-MS

Hydroxy fatty acids require derivatization to increase their volatility for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used to create trimethylsilyl (B98337) (TMS) ethers.[7][9]

1. Materials and Reagents:

-

Dried monomer extract from Protocol 1

-

Pyridine

-

BSTFA with 1% Trimethylchlorosilane (TMCS)

-

Hexane

2. Derivatization Procedure:

-

Re-dissolve the dried monomer extract in 50 µL of pyridine.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 30 minutes.

-

After cooling, the sample is ready for injection. If necessary, dilute with hexane.

3. GC-MS Parameters (Typical):

-

Gas Chromatograph: Agilent GC or similar, equipped with a capillary column.

-

Column: VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column).

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Injector: Splitless mode, 280°C.

-

Oven Program: 80°C hold for 2 min, ramp to 240°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-750.

-

Identification: Based on retention time and comparison of mass spectra with known standards or libraries.

-

Quantification: Using Selected Ion Monitoring (SIM) of characteristic ions and normalization to the internal standard.

-

Protocol 3: Quantification by LC-MS/MS

This method allows for the analysis of the underivatized acid, which can simplify sample preparation.

1. Sample Preparation:

-

Take the dried monomer extract from Protocol 1.

-

Reconstitute the sample in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an LC vial.

2. LC-MS/MS Parameters (Typical):

-

Liquid Chromatograph: UHPLC system (e.g., Waters Acquity, Shimadzu Nexera).

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Gradient: Start at 10% B, linear gradient to 98% B over 15 min, hold for 3 min, return to initial conditions and re-equilibrate.

-

Mass Spectrometer: Triple quadrupole (e.g., Sciex, Agilent, Waters).

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Analyte: this compound (MW: 320.4). Precursor ion [M-H]⁻: m/z 319.2. Product ions would be determined by infusion and fragmentation of a standard but could include fragments from water loss or cleavage of the carbon chain.

-

Internal Standard: A heavy-isotope labeled version of the analyte would be ideal.

-

-

Source Parameters: Optimize gas flows, temperature, and voltages according to the instrument manufacturer's guidelines.[10][11]

-

Data Presentation

The concentration of this compound can vary significantly between plant species and tissues. The following table summarizes representative quantitative data from the literature.

| Plant Species | Tissue | Method | Concentration / Abundance | Reference |

| Solanum lycopersicum (Tomato) | Fruit Cuticle | GC-MS | ~70-80% of total cutin monomers | [12] |

| Solanum lycopersicum (Tomato) | Ripe Fruit Peel | GC-MS | ~225 µg/cm² | [13] |

| Arabidopsis thaliana | Petal | GC-MS | ~60% of total cutin monomers | [12] |

| Arabidopsis thaliana | Leaf | GC-MS | Minor component (present) | [6] |

Signaling Pathway Involvement

The release of cutin monomers is a critical event in the interaction between plants and fungal pathogens. It initiates a chemical dialogue that can determine the outcome of the infection. Fungal cutinases break down the cutin polymer, releasing this compound and other monomers, which act as signals for both organisms.

Caption: Role of cutin monomers in plant-pathogen signaling.

References

- 1. Frontiers | Multifunctional Roles of Plant Cuticle During Plant-Pathogen Interactions [frontiersin.org]

- 2. Cutin in Plant-Pathogen Interactions - Lifeasible [lifeasible.com]

- 3. Cutin deficiency in the tomato fruit cuticle consistently affects resistance to microbial infection and biomechanical properties, but not transpirational water loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xpublication.com [xpublication.com]

- 8. researchgate.net [researchgate.net]

- 9. uest.ntua.gr [uest.ntua.gr]

- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | MDPI [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. researchgate.net [researchgate.net]

Applications of Aleuritic Acid in Biodegradable Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, is a versatile and renewable building block for the synthesis of a wide range of biodegradable polymers. Its trifunctional nature, possessing one carboxylic acid group and three hydroxyl groups (one primary and two secondary), allows for the creation of both linear and cross-linked polymers with tunable properties. This makes it an attractive candidate for various applications, including controlled drug delivery, biodegradable packaging, and biomedical implants. These application notes provide an overview of the synthesis of various biodegradable polymers from aleuritic acid, along with detailed experimental protocols and a summary of their key properties.

Data Presentation: Properties of Aleuritic Acid-Based Biodegradable Polymers

The following table summarizes the quantitative data for various polymers synthesized from aleuritic acid. This data is compiled from various studies and provides a comparative overview of their key characteristics.

| Polymer Type | Monomers | Synthesis Method | Molecular Weight (Mw) ( g/mol ) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Degradation Profile |

| Linear Polyester (B1180765) | Protected Aleuritic Acid | Dehydropolycondensation | ~120,000 | - | - | Data not available | Data not available | Susceptible to enzymatic degradation. |

| Cross-linked Polyester | Aleuritic Acid | Non-catalyzed Melt Polycondensation | Insoluble/Infusible network | - | - | Data not available | Data not available | Slow degradation due to cross-linking. |

| Copolyester | Protected Aleuritic Acid, L-Lactic Acid | Dehydropolycondensation | Varies with monomer ratio | Varies with monomer ratio | Varies with monomer ratio | Data not available | Data not available | Tunable degradation by altering monomer ratio. |

| Polyamide (Hypothetical) | Aleuritic Acid Diacid Derivative, Hexamethylenediamine | Low-Temperature Polycondensation | Not Determined | Not Determined | Not Determined | Not Determined | Not Determined | Expected to be biodegradable via hydrolysis of amide bonds. |

| Epoxy Resin (Hypothetical) | Glycidyl (B131873) Ether of Aleuritic Acid, Phthalic Anhydride (B1165640) | Curing | Cross-linked network | Not Determined | Not Determined | Not Determined | Not Determined | Biodegradability depends on the curing agent and cross-link density. |

Experimental Protocols

Synthesis of Linear Poly(aleuritic acid) via Dehydropolycondensation

This protocol describes the synthesis of a linear polyester from aleuritic acid. To achieve a linear polymer, the secondary hydroxyl groups at the C-9 and C-10 positions must be protected prior to polymerization.

a) Protection of Aleuritic Acid:

-

Materials: Aleuritic acid, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (catalyst), acetone (B3395972), sodium bicarbonate, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer.

-

Procedure:

-

Dissolve aleuritic acid in acetone in a round-bottom flask.

-

Add an excess of 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Neutralize the catalyst with sodium bicarbonate.

-

Filter the mixture and remove the acetone using a rotary evaporator.

-

The resulting product, 9,10-isopropylidene-16-hydroxyhexadecanoic acid (protected aleuritic acid), can be purified by column chromatography.

-

b) Dehydropolycondensation:

-

Materials: Protected aleuritic acid, tin(II) octoate (catalyst), toluene (B28343), high-vacuum line, Dean-Stark apparatus, rotary evaporator.

-

Procedure:

-

Place the protected aleuritic acid and a catalytic amount of tin(II) octoate in a reaction flask equipped with a Dean-Stark apparatus.

-

Add toluene as an azeotropic solvent to facilitate the removal of water.

-

Heat the mixture to reflux and continuously remove the water-toluene azeotrope.

-

After the theoretical amount of water has been collected, continue the reaction under high vacuum for several hours to drive the polymerization to completion.

-

Cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).

-

Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.

-

c) Deprotection:

-

Materials: Protected poly(aleuritic acid), acidic solution (e.g., dilute HCl in methanol).

-

Procedure:

-